4-[(2-Bromophenyl)thio]-2,5-dimethoxybenzeneethanamine Hydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Bromophenyl)thio]-2,5-dimethoxybenzeneethanamine Hydrochloride typically involves multiple steps, including the formation of the bromophenylthio group and the attachment of the dimethoxybenzene and ethanamine moieties. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-[(2-Bromophenyl)thio]-2,5-dimethoxybenzeneethanamine Hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromophenylthio group to a phenylthio group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups in place of the bromine atom.
Scientific Research Applications
4-[(2-Bromophenyl)thio]-2,5-dimethoxybenzeneethanamine Hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(2-Bromophenyl)thio]-2,5-dimethoxybenzeneethanamine Hydrochloride involves its interaction with specific molecular targets. The compound can act as a partial agonist at certain serotonin receptors, such as the 5-hydroxytryptamine receptor 2A . This interaction can modulate various signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2,5-dimethoxyphenethylamine: Shares structural similarities but lacks the bromophenylthio group.
4-Bromo-2,5-dimethoxyamphetamine: Similar in structure but contains an amphetamine moiety instead of ethanamine.
Uniqueness
4-[(2-Bromophenyl)thio]-2,5-dimethoxybenzeneethanamine Hydrochloride is unique due to the presence of the bromophenylthio group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific research applications where these properties are desired.
Properties
Molecular Formula |
C16H19BrClNO2S |
---|---|
Molecular Weight |
404.7 g/mol |
IUPAC Name |
2-[4-(4-bromophenyl)sulfanyl-2,5-dimethoxyphenyl]ethanamine;hydrochloride |
InChI |
InChI=1S/C16H18BrNO2S.ClH/c1-19-14-10-16(15(20-2)9-11(14)7-8-18)21-13-5-3-12(17)4-6-13;/h3-6,9-10H,7-8,18H2,1-2H3;1H |
InChI Key |
FIFAEDUKHQNIBE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1CCN)OC)SC2=CC=C(C=C2)Br.Cl |
Origin of Product |
United States |
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